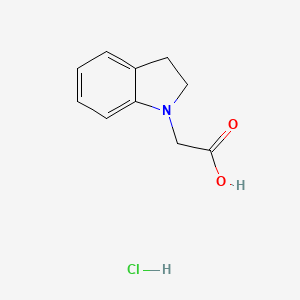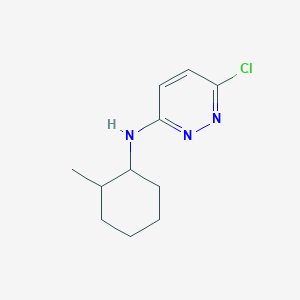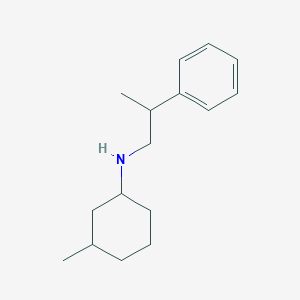![molecular formula C12H14ClN3S B1461890 2-氯-N-环己基噻吩并[3,2-d]嘧啶-4-胺 CAS No. 1002726-68-2](/img/structure/B1461890.png)
2-氯-N-环己基噻吩并[3,2-d]嘧啶-4-胺
描述
2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H14ClN3S and its molecular weight is 267.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
吡啶并[2,3-d]嘧啶类化合物作为抗癌剂具有广阔前景,因为它们能够靶向多种与癌症相关的通路。2-氯衍生物有可能抑制参与细胞周期调控和肿瘤生长的关键蛋白。 研究表明,类似的化合物靶向酪氨酸激酶、ABL激酶和雷帕霉素哺乳动物靶蛋白(mTOR),这些蛋白在癌细胞增殖中至关重要 .
抗菌特性
吡啶并[2,3-d]嘧啶类化合物的结构框架与抗菌特性有关。 研究表明,这些化合物通过干扰细菌DNA合成或蛋白质生成,可以有效地对抗多种细菌菌株,使它们成为开发新型抗生素的宝贵工具 .
中枢神经系统抑制效应
吡啶并[2,3-d]嘧啶类化合物家族中的化合物已被探索用于其对中枢神经系统(CNS)的抑制作用。这包括镇静、抗焦虑和抗精神病治疗中的潜在应用。 可以研究2-氯衍生物在调节中枢神经系统内神经递质系统中的功效 .
抗惊厥用途
吡啶并[2,3-d]嘧啶类化合物的抗惊厥活性使其成为治疗癫痫和其他癫痫发作疾病的候选药物。 它们可能通过改变神经元的电活动或通过调节影响癫痫发作阈值的神经递质的作用来发挥作用 .
退热作用
吡啶并[2,3-d]嘧啶类化合物已显示出退热(降热)作用,这可能被用于开发新的退热药物。 该机制可能涉及抑制前列腺素合成,这是降热的一种常见途径 .
治疗性药物开发
吡啶并[2,3-d]嘧啶支架存在于多种治疗性药物中。2-氯衍生物具有多种生物学潜力,可以作为合成针对各种疾病的新药的起点。 它在开发具有更少副作用的靶向治疗方面可能特别有用 .
合成路线探索
了解吡啶并[2,3-d]嘧啶类化合物的合成路线对于药物化学至关重要。 2-氯衍生物可以作为研究不同合成方法的模型化合物,这对于设计和优化药理活性分子至关重要 .
耐药性研究
耐药菌株的出现对目前的治疗构成重大挑战。 吡啶并[2,3-d]嘧啶类化合物,包括2-氯衍生物,可用于研究耐药机制,并制定克服耐药性的策略,以确保现有和未来药物的疗效 .
作用机制
Target of Action
The primary target of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.
Mode of Action
2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The interaction of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine with the acetyl-CoA carboxylase enzyme affects the fatty acid synthesis pathway . By binding to the enzyme, the compound could potentially inhibit the production of malonyl-CoA, thereby disrupting the synthesis of fatty acids. The downstream effects of this disruption would depend on the specific cellular context and are a topic of ongoing research.
Result of Action
The molecular and cellular effects of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine’s action are primarily related to its antimicrobial activity . The compound has been tested for its in vitro antimicrobial activity on various Gram-positive and Gram-negative bacteria, as well as anti-fungal activity on certain fungi . Some synthesized compounds have demonstrated moderate activity, and two products have exhibited good antibacterial and antifungal activity .
生化分析
Biochemical Properties
2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the acetyl-CoA carboxylase enzyme, where it has been shown to exhibit binding affinity . This interaction is significant as acetyl-CoA carboxylase is a key enzyme in fatty acid biosynthesis, and its inhibition can lead to reduced lipid production. Additionally, 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Cellular Effects
The effects of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in lipid metabolism, thereby impacting cellular lipid levels . Furthermore, 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine can alter cell signaling pathways related to cell growth and proliferation, which is particularly relevant in the context of its anticancer properties .
Molecular Mechanism
At the molecular level, 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetyl-CoA carboxylase results in the inhibition of this enzyme, thereby reducing fatty acid synthesis . Additionally, 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown stability under various conditions, making it suitable for extended experimental use . Its degradation products and their potential impacts on cellular function are still under investigation. Long-term exposure to 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine vary with different dosages. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, there are threshold effects that can lead to adverse outcomes, including toxicity and organ damage . These findings highlight the importance of dosage optimization in therapeutic applications of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine.
Metabolic Pathways
2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase, influencing metabolic flux and metabolite levels . This interaction can lead to altered lipid biosynthesis and accumulation, which is relevant for its potential use in treating metabolic disorders .
Transport and Distribution
The transport and distribution of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .
属性
IUPAC Name |
2-chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c13-12-15-9-6-7-17-10(9)11(16-12)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYOZNQWWUJNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=C2SC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


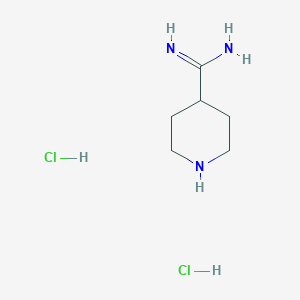
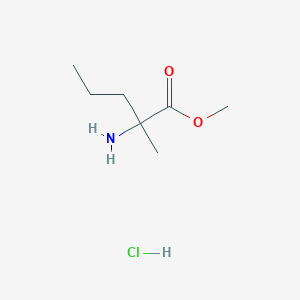
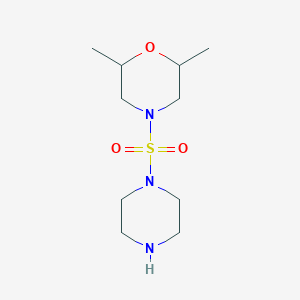

amine](/img/structure/B1461812.png)
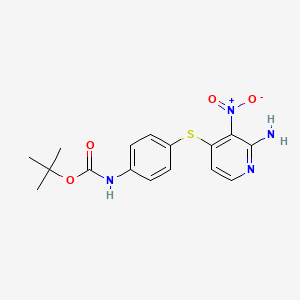
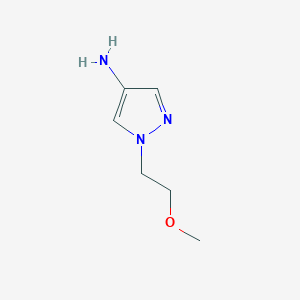
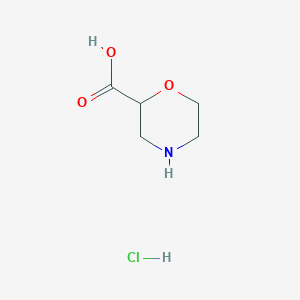
![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)
![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)
